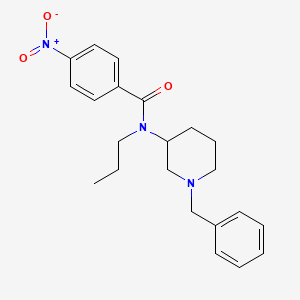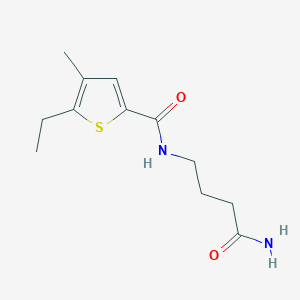
1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea is a synthetic organic compound that features both indole and pyrazole moieties. These structures are often found in biologically active molecules and are of interest in medicinal chemistry for their potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves the coupling of the indole and pyrazole moieties through a urea linkage. This can be achieved by reacting the appropriate isocyanate with the amine groups of the indole and pyrazole under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyrazole moieties.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea would depend on its specific biological target. Generally, compounds with indole and pyrazole structures can interact with various enzymes and receptors, modulating their activity. The urea linkage might also play a role in binding to specific proteins or nucleic acids.
類似化合物との比較
Similar Compounds
1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-3-yl)urea: Similar structure but with a different position of the pyrazole ring.
1-(2-methyl-1H-indol-5-yl)-3-(1H-imidazol-4-yl)urea: Contains an imidazole ring instead of a pyrazole ring.
1-(2-methyl-1H-indol-5-yl)-3-(1H-triazol-4-yl)urea: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea is unique due to its specific combination of indole and pyrazole moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-8-4-9-5-10(2-3-12(9)16-8)17-13(19)18-11-6-14-15-7-11/h2-7,16H,1H3,(H,14,15)(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFCUJAGQHMBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[[4-(2-Methoxyphenyl)-5-sulfanylidene-3-thiophen-2-yl-1,2,4-triazol-1-yl]methyl]piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B6620607.png)
![Ethyl 2-[[2-hydroxy-2-(2-methoxyphenyl)ethyl]amino]pyridine-3-carboxylate](/img/structure/B6620614.png)
![5-Methyl-3-(1-pyrido[2,3-b]pyrazin-6-ylpyrrolidin-2-yl)-1,2-oxazole](/img/structure/B6620615.png)
![ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate](/img/structure/B6620621.png)

![4-[(4-Cyclopropyl-3-pyridin-3-yl-5-sulfanylidene-1,2,4-triazol-1-yl)methyl]morpholine-2-carboxamide](/img/structure/B6620632.png)

![N-carbamoyl-3-[4-methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B6620639.png)
![2-N,2-N,4-trimethyl-1-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pentane-1,2-diamine](/img/structure/B6620643.png)


![Pyrazolo[1,5-a]pyrimidin-3-yl(pyrrolidin-1-yl)methanone](/img/structure/B6620667.png)
![5-[(4-Bromo-3-nitropyrazol-1-yl)methyl]-3-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B6620681.png)
![N-[2-(methanesulfonamido)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6620683.png)
